Tridecane, 7-(2-iodoethyl)-

Description

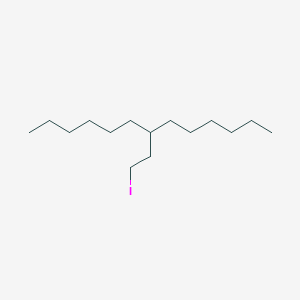

Structure

3D Structure

Properties

Molecular Formula |

C15H31I |

|---|---|

Molecular Weight |

338.31 g/mol |

IUPAC Name |

7-(2-iodoethyl)tridecane |

InChI |

InChI=1S/C15H31I/c1-3-5-7-9-11-15(13-14-16)12-10-8-6-4-2/h15H,3-14H2,1-2H3 |

InChI Key |

RVCDDDZTIVWERX-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCCC)CCI |

Canonical SMILES |

CCCCCCC(CCCCCC)CCI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tridecane, 7 2 Iodoethyl

Strategies for Carbon-Iodine Bond Formation at Secondary Aliphatic Centers

The introduction of an iodine atom at a secondary carbon within a long aliphatic chain is a key transformation in the synthesis of Tridecane (B166401), 7-(2-iodoethyl)-. The reactivity of secondary positions and the potential for competing elimination reactions necessitate the use of specific and mild iodination methods.

Direct Iodination Protocols

Direct C-H iodination of alkanes is notoriously challenging due to the high bond dissociation energy of C-H bonds and the reversibility of the reaction. quora.comdoubtnut.com The hydrogen iodide (HI) byproduct is a strong reducing agent that can reduce the alkyl iodide back to the alkane. quora.com To overcome this, direct iodination is often carried out in the presence of an oxidizing agent to remove the HI as it is formed. quora.com

While direct iodination of unactivated alkanes is generally a difficult process, methods have been developed using reagents like tert-butyl hypoiodite, generated in situ from iodine and a sodium alkoxide. nih.gov This approach allows for the direct iodination of hydrocarbons under metal-free conditions. nih.gov However, the selectivity for a specific secondary position in a long-chain alkane like tridecane remains a significant hurdle, often leading to a mixture of iodinated isomers. For a molecule like Tridecane, 7-(2-iodoethyl)-, a more targeted approach starting from a pre-functionalized precursor is generally preferred over direct iodination.

Halogen Exchange Reactions from Precursor Halides

A more reliable and widely used method for introducing iodine at a secondary position is through a halogen exchange reaction, most notably the Finkelstein reaction. ck12.orgwikipedia.orgsciencemadness.org This S_N2 reaction involves treating an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide in acetone. wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.orgsciencemadness.org

This method is well-suited for primary and secondary alkyl halides. ck12.orgsciencemadness.org For the synthesis of Tridecane, 7-(2-iodoethyl)-, a precursor such as 7-(2-bromoethyl)tridecane or 7-(2-chloroethyl)tridecane would be required. The reaction proceeds with inversion of stereochemistry at the carbon center, a crucial consideration if a specific stereoisomer is desired. While secondary halides are less reactive than primary halides in S\textsubscript{N}2 reactions, the Finkelstein reaction remains an effective method for their conversion to the corresponding iodides. sciencemadness.org The reactivity of secondary halides can be enhanced by using catalysts like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) in solvents such as carbon disulfide (CS₂). adichemistry.com

| Reaction | Reagents and Conditions | Applicability to Secondary Halides | Key Features |

| Finkelstein Reaction | NaI, acetone | Good | S_N2 mechanism, driven by precipitation of NaCl or NaBr. wikipedia.orgsciencemadness.org |

| Modified Finkelstein | Metal halide with tosylate/mesylate precursor | Excellent | Tosylate/mesylate are excellent leaving groups. adichemistry.com |

Construction of the Branched Tridecane Carbon Skeleton

The synthesis of the 7-substituted tridecane backbone requires methods that allow for the precise and controlled formation of C-C bonds. Modern cross-coupling reactions and stereoselective alkylation strategies are instrumental in assembling such branched alkane structures.

Stereoselective and Regioselective Alkane Backbone Assembly

The construction of a specific constitutional isomer like 7-(2-iodoethyl)tridecane necessitates high regioselectivity. Furthermore, if a particular stereoisomer is the target, enantioselective methods are required. One approach involves the use of chiral auxiliaries or catalysts to guide the formation of the desired stereocenter. For example, enantioselective methods have been developed for the synthesis of alkyl-branched alkanes, such as components of insect pheromones. nih.govacs.orgacs.org These strategies often involve the stereocontrolled addition of alkyl groups to a chiral precursor.

Another powerful strategy is migratory hydroalkylation, where a nickel-hydride catalyst can isomerize an alkene along a carbon chain and then perform a regioselective alkylation. chemrxiv.org By controlling reaction parameters such as temperature, it is possible to achieve divergent regioselectivity, leading to either α- or β-branched products from the same starting materials. chemrxiv.org Such a method could, in principle, be adapted to construct the 7-hexylheptyl moiety of the tridecane backbone.

Cross-Coupling Strategies for Branched Alkane Synthesis

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of branched alkanes. organicreactions.orgthermofisher.com These reactions typically involve the coupling of an organometallic reagent with an organic halide.

While the focus here is on alkyl-alkyl coupling, the principles of branched-selective coupling are well-established in the context of alkyl-aryl bond formation and can be extended to the synthesis of complex alkanes. The Negishi and Suzuki-Miyaura coupling reactions are particularly relevant. wikipedia.orgwikipedia.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com This reaction is highly effective for the formation of C(sp³)–C(sp³) bonds. For the synthesis of the tridecane backbone, a secondary alkylzinc halide could be coupled with a primary alkyl halide, or vice versa. The choice of phosphine (B1218219) ligand on the palladium or nickel catalyst is crucial for promoting the desired reductive elimination over competing β-hydride elimination, which is a common side reaction with secondary alkylmetals. nih.gov

The Suzuki-Miyaura coupling , which traditionally involves the coupling of an organoboron reagent with an organic halide, has also been adapted for the synthesis of branched alkanes. organic-chemistry.orgacs.orgnih.gov Nickel catalysts, in particular, have shown great promise in coupling unactivated secondary alkyl halides with alkylboranes. organic-chemistry.orgacs.orgnih.gov The use of specific diamine ligands can facilitate these challenging alkyl-alkyl couplings at room temperature. organic-chemistry.orgacs.orgnih.gov This approach offers a powerful and versatile method for assembling the branched tridecane skeleton from smaller, readily available building blocks.

| Coupling Reaction | Catalyst System | Coupling Partners | Key Advantages |

| Negishi Coupling | Pd or Ni with phosphine ligands | Alkylzinc halide + Alkyl halide | High functional group tolerance, effective for C(sp³)–C(sp³) bond formation. wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Ni with diamine ligands | Alkylborane + Secondary alkyl halide | Mild reaction conditions (room temperature), broad substrate scope. organic-chemistry.orgacs.orgnih.gov |

Radical-Mediated Coupling for Branched Architectures

The construction of the branched tridecane skeleton, a core component of Tridecane, 7-(2-iodoethyl)-, can be efficiently achieved through radical-mediated cross-coupling reactions. These methods are particularly advantageous for creating C(sp³)–C(sp³) bonds, which are traditionally challenging to form. youtube.com Radical processes avoid the limitations often encountered with organometallic reagents, such as β-hydride elimination, and offer a powerful alternative for assembling complex aliphatic structures. organic-chemistry.orgthieme-connect.de

A plausible synthetic route involves the coupling of two simpler alkyl fragments. For instance, a radical generated from a C7 precursor could be coupled with a radical from a C8 precursor containing the ethyl side chain. Modern approaches utilize dual catalytic systems, such as photo/nickel catalysis, where a free radical is generated and then selectively coupled at a high-valent nickel center, enabling the formation of diverse C(sp³)–C(sp³) products from precursors like aliphatic carboxylic acids. organic-chemistry.org Multimetallic catalytic systems, combining metals like copper, nickel, and silver, have also been shown to facilitate the selective cross-coupling of unactivated C(sp³)–H bonds with other fragments, suggesting a pathway to build the branched alkane framework directly. nih.gov

Table 1: Selected Radical-Mediated Coupling Methodologies for Alkane Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Photo/Nickel Dual Catalysis | Aliphatic Carboxylic Acids | C(sp³)–C(sp³) Coupled Alkanes | Utilizes free radical generation and selective binding to a Ni(II) center. organic-chemistry.org |

| Cobalt/Nitrogen Ligands | Dialkylzinc Reagents + Alkyl Iodides | C(sp³)–C(sp³) Coupled Alkanes | Mild, room temperature conditions with good functional group tolerance. |

Functionalization and Derivatization of the 2-Iodoethyl Moiety

The 2-iodoethyl group in Tridecane, 7-(2-iodoethyl)- is a versatile functional handle for a variety of subsequent transformations. Alkyl iodides are particularly reactive substrates for carbonylation and other coupling reactions.

Carbonylation Reactions of Alkyl Iodides

Carbonylation reactions introduce a carbonyl group (C=O) into a molecule, transforming the alkyl iodide into valuable derivatives like carboxylic acids, esters, amides, or ketones. While traditional carbonylation of alkyl halides can be difficult due to slow oxidative addition and competing side reactions, modern methods that involve radical intermediates have proven more effective. berkeley.edunih.gov These reactions can proceed under milder conditions and offer greater functional group tolerance. mit.edu

The efficiency of carbonylation reactions for alkyl iodides like Tridecane, 7-(2-iodoethyl)- can be significantly enhanced through the use of synergistic catalytic systems. A common strategy combines a radical initiator with a transition metal catalyst, such as palladium. nih.govacs.org In this approach, light or a chemical initiator generates an alkyl radical from the alkyl iodide. This radical then reacts with carbon monoxide (CO) to form an acyl radical. The palladium catalyst intercepts this acyl radical to form an acylpalladium species, which can then react with various nucleophiles to yield the final product. berkeley.eduacs.org This dual radical/palladium system overcomes many challenges of traditional carbonylation, allowing for the efficient synthesis of esters, amides, and ketones from primary, secondary, and tertiary alkyl iodides. nih.gov Electrochemical methods using dual nickel/cobalt catalysis have also been developed for the carbonylative coupling of alkyl and aryl halides, providing a sustainable route to unsymmetric ketones. nih.gov

Table 2: Synergistic Catalytic Systems for Alkyl Iodide Carbonylation

| Catalytic System | Nucleophile | Product | Mechanistic Feature |

|---|---|---|---|

| Palladium / Light Irradiation | Alcohols, Amines | Esters, Amides | Combines radical carbonylation with Pd-catalyzed steps, forming an acylpalladium intermediate. nih.govacs.org |

| Nickel / Cobalt (Electrochemical) | Aryl Halides | Aryl-Alkyl Ketones | Synergistic roles of Ni and Co in a radical-based cross-electrophile coupling process. nih.gov |

Reductive aminocarbonylation provides a direct route to synthesize amides from alkyl iodides, using nitroarenes as the nitrogen source. organic-chemistry.orgacs.org This transformation is particularly noteworthy as it combines three components—the alkyl iodide, carbon monoxide, and a nitrogen source—in a single, highly efficient step. Copper-catalyzed systems have been developed where a single catalyst synergistically mediates both the carbonylation of the alkyl iodide and the reduction of the nitroarene to an aniline (B41778). organic-chemistry.orgacs.orgresearchgate.net The in-situ generated acyl iodide and aniline intermediates then undergo a rapid, uncatalyzed reaction to form the corresponding N-aryl alkylamide. acs.org This method is compatible with a wide range of functional groups and is effective for primary, secondary, and tertiary alkyl iodides. organic-chemistry.org

Decarboxylative Iodination Reactions

While the previous sections focused on functionalizing the iodoethyl group, decarboxylative iodination represents a powerful method for its synthesis from a readily available carboxylic acid precursor, such as 3-(tridecan-7-yl)propanoic acid. This reaction involves the replacement of a carboxyl group (-COOH) with an iodine atom. acs.org Traditional methods like the Hunsdiecker reaction often required stoichiometric silver salts and were not always efficient for all substrate types. acs.org More recent developments have led to transition-metal-free protocols that are more versatile and environmentally benign. acs.orgtandfonline.com For example, using iodine (I₂) or iodine monochloride (ICl) in the presence of a simple base like potassium phosphate (B84403) can effectively convert aromatic and, in some cases, aliphatic carboxylic acids into their corresponding iodides. tandfonline.com

Electrochemical methods offer a green and efficient alternative for oxidative decarboxylation. nih.gov These reactions avoid the need for chemical oxidants by using an electric current to drive the transformation. mdpi.com In the context of forming an iodo-group, an electrochemical approach can be used to generate a reactive iodine species in situ from a simple iodide salt. This process, known as Hofer-Moest oxidation, can facilitate the decarboxylative functionalization of carboxylic acids. acs.org While broadly applied to C-O and C-N bond formation, the principles can be extended to iodination. The process typically involves the anodic oxidation of a carboxylate to generate a radical, which then expels carbon dioxide. The resulting alkyl radical can then be trapped by an iodine source to form the final alkyl iodide product. This method is attractive for its mild conditions and avoidance of harsh chemical reagents. nih.gov

Alkylation Reactions Utilizing Iodoethyl Precursors

The construction of the carbon skeleton of Tridecane, 7-(2-iodoethyl)- and the simultaneous or subsequent introduction of the iodoethyl group can be achieved through various alkylation strategies. A plausible approach involves the formation of a C-C bond at the 7-position of a tridecane backbone, followed by the conversion of a functional group to the desired iodoethyl moiety.

One common method for forming C-C bonds is through the use of organometallic reagents, such as Grignard reagents. wikipedia.orgwvu.edumnstate.edubyjus.commasterorganicchemistry.com For instance, a Grignard reagent like hexylmagnesium bromide could theoretically be reacted with a suitable electrophile containing the iodoethyl group. However, the direct reaction of Grignard reagents with alkyl halides can be inefficient and prone to side reactions, often requiring specific catalysts. masterorganicchemistry.com

A more controlled and widely applicable synthetic route involves a two-step process: initial C-C bond formation to create a precursor alcohol, followed by conversion of the hydroxyl group to an iodide. For example, the reaction of a Grignard reagent with an epoxide is a classic method for forming a carbon-carbon bond and a hydroxyl group. masterorganicchemistry.com In a hypothetical synthesis of Tridecane, 7-(2-iodoethyl)-, one could envision the reaction of a Grignard reagent, such as hexylmagnesium bromide, with 7-vinyloxirane. This would yield a secondary alcohol, which can then be converted to the target iodide.

The subsequent conversion of the alcohol to the iodide can be accomplished through several methods. A common and effective method is the Finkelstein reaction, which involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone. organic-chemistry.org This equilibrium-driven reaction is favored by the precipitation of the less soluble sodium chloride or bromide. organic-chemistry.org Alternatively, alcohols can be converted to alkyl iodides using reagents like triphenylphosphine (B44618) and iodine, or by reaction with hydriodic acid. organic-chemistry.org

The following table summarizes hypothetical reaction parameters for the synthesis of a precursor alcohol and its subsequent conversion to an alkyl iodide, based on general principles of organic synthesis.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1. C-C Bond Formation | Hexylmagnesium Bromide | 7-vinyloxirane | - | Diethyl ether | 0 to 35 | 70-85 |

| 2. Iodination (Finkelstein) | Precursor Chloroalkane | Sodium Iodide | - | Acetone | Reflux | 80-95 |

| 2. Iodination (Appel Reaction) | Precursor Alcohol | Triphenylphosphine, Iodine | - | Dichloromethane | 0 to 25 | 75-90 |

Mechanistic Elucidation of Reactivity Patterns of the 7 2 Iodoethyl Tridecane System

Radical Processes in Iodoalkane Transformations

The relatively weak C-I bond in iodoalkanes (bond dissociation energy of ~220-230 kJ/mol) makes them excellent precursors for the generation of alkyl radicals. nih.gov These radical intermediates are highly reactive and can participate in a variety of synthetic transformations that are complementary to ionic pathways.

Alkyl radicals can be generated from iodoalkanes through homolytic cleavage of the C-I bond. This can be initiated by heat or light, often in the presence of a radical initiator. thieme-connect.de Modern methods, however, offer milder and more controlled ways to generate these radicals. For instance, triethylborane (B153662) can induce the formation of alkyl radicals from alkyl iodides in the presence of oxygen, which acts as a radical initiator. organic-chemistry.org

Once formed, the reactivity of the resulting secondary alkyl radical from the 7-(2-iodoethyl)tridecane system can be controlled. A common and powerful transformation is the Giese reaction, which involves the addition of the alkyl radical to an electron-deficient alkene. nih.govresearchgate.net This process forms a new carbon-carbon bond and generates a new radical, which can then be quenched, often by abstracting a hydrogen atom from a suitable donor, to complete the reaction. nih.gov

Modern synthetic chemistry increasingly relies on electrochemical and photochemical methods to generate radicals under mild conditions. nih.govmdpi.com

Electrochemical Generation: Alkyl radicals can be formed from iodoalkanes via cathodic reduction. mdpi.comresearchgate.net In this process, the iodoalkane accepts an electron at the cathode to form a radical anion. This intermediate is unstable and rapidly fragments, cleaving the C-I bond to release an iodide anion and the desired alkyl radical. mdpi.com This technique avoids the use of chemical reducing agents. whiterose.ac.uk

Photochemical Generation: The use of light to generate radicals from iodoalkanes has become a cornerstone of modern organic synthesis. nih.gov This can be achieved through several pathways:

Direct Photolysis: High-energy UV light can directly cleave the C-I bond, but this method can lack selectivity.

Photoredox Catalysis: This is a more common and versatile approach. acs.org A photocatalyst, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) with the iodoalkane. nih.govnih.gov This reduction generates the same radical anion intermediate seen in electrochemistry, which then collapses to the alkyl radical. nih.gov

Silane-Mediated Generation: An interaction between a silane, such as tris(trimethylsilyl)silane, and an alkyl iodide can be excited by visible light to trigger C-I bond homolysis, forming the alkyl radical without the need for a dedicated photocatalyst. researchgate.netnih.gov

Table 3: Comparison of Radical Generation Methods from Iodoalkanes

| Method | Principle | Typical Conditions | Advantages |

| Electrochemical | Cathodic reduction of the C-I bond. mdpi.com | Divided or undivided electrochemical cell, electrodes, electrolyte. | Avoids chemical reagents, tunable potential. mdpi.com |

| Photochemical | Visible light absorption by a photocatalyst followed by SET to the iodoalkane. nih.govacs.org | Visible light source (e.g., LED), photocatalyst (e.g., Ru or Ir complexes, organic dyes). | Very mild conditions, high functional group tolerance. nih.govnih.gov |

The combination of radical chemistry with transition metal catalysis has opened up new avenues for chemical synthesis. acs.orgsemanticscholar.org Transition metals, particularly palladium, can interact with iodoalkanes and the radicals derived from them in unique ways. rsc.org

In some systems, a transition metal complex can facilitate the generation of an alkyl radical from an iodoalkane via a single-electron transfer (SET) process, often initiated by light. nih.govacs.org This generates an alkyl radical and a metal-halide species. acs.org This strategy allows for novel transformations that are difficult to achieve through traditional two-electron pathways, which can be plagued by side reactions like β-hydride elimination. acs.org

A key example is the palladium-catalyzed radical carbonylation of alkyl iodides. acs.org In this reaction, a photochemically generated alkyl radical reacts with carbon monoxide (CO) to form an acyl radical. This acyl radical can then be trapped by a palladium(I) species (also generated in the initial SET event) to form an acylpalladium(II) intermediate, which can then undergo further reactions to yield carbonylated products like esters or amides. acs.org This synergistic relationship between radical intermediates and transition metal catalysts enables complex, multi-component reactions to be carried out with high efficiency and control. acs.org

No Information Found for "Tridecane, 7-(2-iodoethyl)-"

The searches yielded general information on related topics such as the parent alkane, tridecane (B166401), and the general reactivity and computational studies of other long-chain alkyl iodides. However, none of the results provided data or discussion directly pertaining to "Tridecane, 7-(2-iodoethyl)-".

This lack of available information makes it impossible to generate the requested scientific article on the "" with the specified detailed outline. To provide a thorough, informative, and scientifically accurate article as requested, it would be necessary to draw upon existing research that has specifically investigated this compound's properties and behavior.

Without any foundational data on its transition states, reaction intermediates, activation energies, reaction enthalpies, or stereochemical and regioselective transformations, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, we are unable to fulfill the request to generate an article on "Tridecane, 7-(2-iodoethyl)-" at this time due to the absence of relevant scientific information.

Utility of Tridecane, 7 2 Iodoethyl As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Functionalized Long-Chain Alkanes

The presence of a primary iodide in Tridecane (B166401), 7-(2-iodoethyl)- makes it an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups onto the long alkyl chain. This reactivity is fundamental to its application as a precursor for complex functionalized long-chain alkanes. The long lipophilic tridecane backbone, combined with the ability to introduce polar functional groups, makes the resulting molecules of interest in fields such as materials science and medicinal chemistry.

Researchers have utilized Tridecane, 7-(2-iodoethyl)- in the synthesis of long-chain alcohols, ethers, amines, and thiols through reactions with appropriate nucleophiles. For instance, treatment with hydroxide (B78521) or alkoxide sources yields the corresponding alcohols and ethers, while reaction with ammonia (B1221849) or primary/secondary amines affords the respective amine derivatives. Similarly, thiols and thiolates can be employed to introduce sulfur-containing moieties. The general scheme for these transformations is depicted below:

| Nucleophile (Nu⁻) | Product | Functional Group Introduced |

| OH⁻ | 7-(2-hydroxyethyl)-tridecane | Alcohol |

| RO⁻ | 7-(2-alkoxyethyl)-tridecane | Ether |

| NH₂⁻ / RNH⁻ / R₂N⁻ | 7-(2-aminoethyl)-tridecane derivatives | Amine |

| SH⁻ / RS⁻ | 7-(2-thioethyl)-tridecane derivatives | Thiol/Thioether |

These functionalized long-chain alkanes can serve as advanced intermediates for further transformations, including oxidation, esterification, or amide bond formation, thereby expanding the molecular diversity accessible from this single precursor.

Building Block for the Construction of Elaborate Polycyclic and Heterocyclic Scaffolds

Beyond simple functionalization, the iodoethyl group in Tridecane, 7-(2-iodoethyl)- provides a handle for the construction of more elaborate molecular architectures, including polycyclic and heterocyclic systems. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.net The long alkyl chain can influence the conformational preferences of the resulting cyclic structures, leading to unique three-dimensional shapes.

One common strategy involves intramolecular cyclization reactions. By introducing a nucleophilic center at a distal position of a molecule derived from Tridecane, 7-(2-iodoethyl)-, ring closure can be induced. For example, a terminal amine or alcohol on a substituent attached to the tridecane backbone can displace the iodide to form large-ring heterocyclic compounds. The specific reaction conditions and the nature of the tether connecting the nucleophile and the electrophilic center dictate the size and type of the resulting ring.

Furthermore, Tridecane, 7-(2-iodoethyl)- can participate in multi-component reactions where its iodoethyl group acts as a key reactive site for annulation processes, leading to the formation of fused ring systems. These complex scaffolds are of significant interest in drug discovery and natural product synthesis.

Applications in Selective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The carbon-iodine bond in Tridecane, 7-(2-iodoethyl)- is amenable to a variety of powerful bond-forming reactions, making it a valuable substrate for creating both carbon-carbon and carbon-heteroatom linkages. researchgate.netnih.govrsc.orgnih.goviastate.edursc.orgyoutube.com These reactions are often catalyzed by transition metals and offer a high degree of selectivity and functional group tolerance.

Carbon-Carbon Bond Formation:

Tridecane, 7-(2-iodoethyl)- is an excellent coupling partner in various cross-coupling reactions. For instance, in Suzuki, Stille, and Negishi couplings, the iodoethyl group can be coupled with organoboron, organotin, and organozinc reagents, respectively, to form new carbon-carbon bonds. These reactions are instrumental in extending the carbon skeleton and introducing aryl, vinyl, or other alkyl groups.

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | New Bond Formed |

| Suzuki | R-B(OR)₂ | Pd(PPh₃)₄ | C-C |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C |

| Negishi | R-ZnX | Pd or Ni catalyst | C-C |

Carbon-Heteroatom Bond Formation:

The Buchwald-Hartwig amination and related etherification reactions provide a direct method for forming carbon-nitrogen and carbon-oxygen bonds. Using Tridecane, 7-(2-iodoethyl)- as the electrophile, these palladium-catalyzed reactions allow for the coupling of a wide range of amines and alcohols, providing a convergent route to complex molecules containing these functional groups.

Development of Modular Synthetic Platforms for Chemical Space Exploration

The reliable and versatile reactivity of Tridecane, 7-(2-iodoethyl)- makes it an ideal component for the development of modular synthetic platforms. In such platforms, a common core structure is systematically modified with a variety of building blocks to rapidly generate a library of related compounds. This approach is particularly valuable in chemical biology and drug discovery for exploring chemical space and identifying molecules with desired biological activities.

By employing Tridecane, 7-(2-iodoethyl)- as a central scaffold, chemists can systematically vary the functional group introduced via nucleophilic substitution or the coupling partner in cross-coupling reactions. This modularity allows for the efficient synthesis of a large number of analogs with diverse properties, facilitating structure-activity relationship (SAR) studies. The combination of the long, lipophilic tridecane chain with a wide array of polar head groups generated through this modular approach can lead to the discovery of novel surfactants, probes, and bioactive molecules.

Analytical and Spectroscopic Techniques for Structural and Mechanistic Analysis in Tridecane, 7 2 Iodoethyl Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Tridecane (B166401), 7-(2-iodoethyl)-. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of Tridecane, 7-(2-iodoethyl)- would exhibit characteristic signals for the different types of protons present in the molecule. The protons on the carbon bearing the iodine atom (α-protons) and the adjacent carbon (β-protons) would have distinct chemical shifts due to the electron-withdrawing effect of the iodine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly bonded to the iodine would be significantly shifted downfield.

Reaction monitoring by NMR is achieved by acquiring spectra at different time points during a reaction. This allows for the observation of the disappearance of reactant signals and the appearance of product signals, providing insights into reaction kinetics and mechanisms.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for Tridecane, 7-(2-iodoethyl)-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂-I | 3.20 (t) | 5.8 |

| CH₂-CH₂-I | 1.95 (q) | 30.5 |

| CH-(CH₂CH₃)₂ | 1.40 (m) | 38.2 |

| CH₂ (chain) | 1.25 (m) | 22.7 - 31.9 |

| CH₃ | 0.88 (t) | 14.1 |

Mass Spectrometry (MS) Techniques for Product Identification and Elucidation of Reaction Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of Tridecane, 7-(2-iodoethyl)- and its reaction products. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used.

In EI-MS, the molecule is fragmented in a predictable manner, providing a characteristic fragmentation pattern that can be used for structural elucidation. Key fragmentation pathways for Tridecane, 7-(2-iodoethyl)- would include the loss of an iodine radical (I•) and cleavage of the alkyl chain. The resulting fragment ions can provide information about the branching and substitution pattern of the molecule.

The high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental formula of the parent ion and its fragments, further confirming the identity of the compound.

By analyzing the mass spectra of reaction mixtures over time, it is possible to identify intermediates and final products, which is crucial for elucidating reaction pathways.

Table 2: Expected Key Mass Spectrometry Fragments for Tridecane, 7-(2-iodoethyl)-

| m/z | Proposed Fragment |

| 354 | [M]⁺ (Molecular Ion) |

| 227 | [M - I]⁺ |

| 197 | [M - C₂H₄I]⁺ |

| various | Alkyl chain fragments |

Note: This is a hypothetical data table for illustrative purposes.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of Tridecane, 7-(2-iodoethyl)- from starting materials, byproducts, and other impurities.

Gas Chromatography (GC): Due to its volatility, Tridecane, 7-(2-iodoethyl)- can be effectively analyzed by gas chromatography. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to determine the purity of a sample and to separate it from other components in a mixture. The retention time in GC is a characteristic property of the compound under specific conditions.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale separations, high-performance liquid chromatography is a valuable tool. Normal-phase HPLC with a non-polar mobile phase would be suitable for the separation of the relatively non-polar Tridecane, 7-(2-iodoethyl)-.

The purity of the compound is typically assessed by the area percentage of the main peak in the chromatogram.

Calorimetric Methods for Thermodynamic Characterization of Reactions

Calorimetry is used to measure the heat changes associated with chemical reactions, providing valuable thermodynamic data such as the enthalpy of reaction (ΔH). For reactions involving Tridecane, 7-(2-iodoethyl)-, such as nucleophilic substitution or elimination reactions, calorimetry can be used to determine the energetics of the process.

Isothermal Titration Calorimetry (ITC): This technique can be used to study the thermodynamics of binding interactions, although it is more commonly applied in biochemistry.

Reaction Calorimetry: This method measures the heat evolved or absorbed during a chemical reaction as a function of time. This information can be used to determine the reaction enthalpy and to study the reaction kinetics. Understanding the thermodynamics of reactions involving Tridecane, 7-(2-iodoethyl)- is crucial for process development and safety assessment.

Future Directions and Emerging Research Avenues for Branched Iodoalkanes

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of branched iodoalkanes with high selectivity and efficiency remains a significant challenge. Future research will likely focus on the development of novel catalytic systems to address this. The direct iodination of alkanes is often a reversible reaction, which can be driven forward by removing the hydrogen iodide (HI) byproduct with an oxidizing agent. quora.com

Current research into catalytic systems for C-H activation is a promising area for the selective synthesis of iodoalkanes. semanticscholar.org The development of catalysts that can selectively activate a specific C-H bond in a complex alkane and introduce an iodine atom would be a major breakthrough. This would allow for the synthesis of complex branched iodoalkanes from simple starting materials with high atom economy.

Table 1: Comparison of Catalytic Systems for Iodoalkane Synthesis

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Transition Metal Catalysts | High reactivity, potential for asymmetric synthesis | Often require expensive metals, potential for toxicity |

| Organocatalysts | Metal-free, often milder reaction conditions | May have lower turnover numbers than metal catalysts |

Strategies for Enabling Challenging Bond Formations and Complex Molecular Syntheses

Branched iodoalkanes are key precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. Future research will aim to expand the scope of reactions involving these compounds to enable the synthesis of increasingly complex molecules.

One area of focus is the use of branched iodoalkanes in cross-coupling reactions. While the use of alkyl halides in these reactions is well-established, the development of new catalysts that are more effective for hindered, branched substrates is an ongoing area of research. These advancements would allow for the construction of quaternary carbon centers, which are common motifs in natural products and pharmaceuticals.

Furthermore, the development of novel methods for the formation of carbon-nitrogen bonds using iodoalkane precursors is of significant interest. researchgate.netresearchgate.net This could involve the use of hypervalent iodine reagents or dual-catalytic systems to achieve challenging transformations.

Deeper Mechanistic Insights from Advanced Spectroscopic and Computational Studies

A thorough understanding of the reaction mechanisms involving branched iodoalkanes is crucial for the development of new and improved synthetic methods. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide valuable information about the intermediates and transition states of these reactions. nih.govnih.gov

Computational studies, using methods like density functional theory (DFT), are also becoming increasingly powerful tools for elucidating reaction mechanisms. rsc.orgresearchgate.net These studies can provide detailed information about the energetics of different reaction pathways, which can be used to rationalize experimental observations and guide the design of new catalysts and reaction conditions. A 2023 study, for instance, utilized NMR spectroscopy and ab initio calculations to investigate the kinetics and thermodynamics of iodoalkane reactions. rsc.org

Exploration of Bio-inspired and Biologically Relevant Transformations of Branched Iodoalkanes

Nature provides a rich source of inspiration for the development of new chemical reactions. Bio-inspired catalytic systems that mimic the function of enzymes could lead to highly selective and efficient methods for the transformation of branched iodoalkanes. For example, the study of vitamin B12-dependent enzymes has inspired the development of cobalt-catalyzed reactions for the dehalogenation and functionalization of organic halides. nih.gov

The stabilization of reactive intermediates, such as sulfenyl iodides, within the confined spaces of metal-organic frameworks (MOFs) is another area of bio-inspired research. rsc.org This approach mimics the way enzymes use their protein scaffolds to control the reactivity of intermediates.

The development of new methods for the synthesis of biologically active molecules containing branched alkyl chains is also a key area of research. These molecules have a wide range of potential applications in medicine and agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.